2,2,5,7,8-Pentamethyl-6-chromanol
Overview
Description
2,2,5,7,8-Pentamethyl-6-chromanol (PMC) has been reported as a model compound for vitamin E . It undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . PMC is the antioxidant moiety of vitamin E (α-tocopherol) and has potent androgen receptor (AR) signaling modulation and anti-cancer activity against prostate cancer cell lines .
Synthesis Analysis
PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . It is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer .Molecular Structure Analysis
The molecular formula of PMC is C14H20O2 . The molecular weight is 220.31 .Chemical Reactions Analysis
PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols .Physical And Chemical Properties Analysis
PMC is a solid substance with a melting point of 89-91 °C (lit.) . The molecular weight is 220.31 .Scientific Research Applications
Oxidation and Reaction Studies
Oxidation with t-Butyl Hydroperoxide : 2,2,5,7,8-Pentamethyl-6-chromanol, a vitamin E model compound, has been studied for its oxidation with t-butyl hydroperoxide in chloroform. This study helps simulate in vivo oxidations due to lipid hydroperoxides, particularly in the presence of various alcohols, showing the formation of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols (Suarna & Southwell-keely, 2006).
Reaction with Nitric Oxide : Research on the reaction of 2,2,5,7,8-pentamethyl-6-chromanol with nitric oxide (NO) in the presence of oxygen has shown the formation of four major products. The distribution of these products varied depending on the ratio of NO and O2, and preincubation time (Nagata et al., 2000).
Further Oxidation Products : A quantitative study of the rate of oxidation of 2,2,5,7,8-pentamethyl-6-chromanol has identified potential products such as 2,2,7,8-tetramethylchroman-5,6-dione and 2,2,7-trimethyl-6-hydroxychroman-5,8-dione. These findings are significant in understanding the compound's oxidative behavior and potential applications (Suarna et al., 2006).
Biotransformation and Antioxidant Activity
Glycosylation by Cultured Plant Cells : Studies show that cultured plant cells can convert 2,2,5,7,8-pentamethyl-6-chromanol into its β-glucoside. This biotransformation process offers insights into the metabolic pathways of vitamin E homologues and their potential applications in biotechnology (Kondo et al., 2006).
Antioxidant Activity Against Autoxidising Oil : 2,2,5,7,8-Pentamethyl-6-chromanol has been evaluated for its antioxidant properties against autoxidising safflower oil. This research highlights its potential as a protective agent in various industrial and biological contexts (Chen, Kohar, & Southwell-Keely, 2001).
Antioxidant Moiety in Prostate Cancer : A study on APC-100, which contains 2,2,5,7,8-Pentamethyl-6-chromanol, assessed its efficacy in men with advanced prostate cancer. This research underscores the potential dual function of this compound as both a potent antioxidant and an antiandrogen (Kyriakopoulos et al., 2016).
Structural and Chemical Analysis
Effect of Rotating Substituent : The influence of rotating substituents on the geometry of 2,2,5,7,8-pentamethylchroman derivatives has been analyzed. This study provides insights into the compound's structural flexibility and potential implications in chemical and pharmaceutical applications (Stępień et al., 2014).
Conformational Dynamics : Research has delved into the conformational dynamics of 2,2,5,7,8-pentamethylchroman-6-ol derivatives, utilizing dynamic 13C NMR in solution and solid-state techniques. These studies are crucial for understanding the compound's behavior in different states, which is valuable in material science and drug design (Witkowski, Maciejewska, & Wawer, 2000).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
PMC is a novel agent with dual mechanisms of action, functioning both as a potent antioxidant and as an antiandrogen . No detectable PMC was found in the plasma at dose level 5 (2100 mg), and it was felt that maximal feasibility was nearly reached. PMC is being reformulated as a tablet to allow further dose escalation. Once a recommended phase 2 dose is established, future studies in prostate cancer chemoprevention should be conducted .
properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPXHSZHLFWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241721 | |
Record name | Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2,5,7,8-Pentamethyl-6-chromanol | |
CAS RN |
950-99-2 | |
Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13111 | |
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Record name | 950-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226236 | |
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Record name | Chromanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5,7,8-Pentamethyl-6-chromanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G73627R36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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